Cas no 2228448-41-5 (1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid)
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid
- EN300-2005377
- 2228448-41-5
-
- Inchi: 1S/C9H13FO3/c10-6-5-9(8(12)13)3-1-7(11)2-4-9/h1-6H2,(H,12,13)
- InChI Key: KNUMAUQSWLMPRM-UHFFFAOYSA-N
- SMILES: FCCC1(C(=O)O)CCC(CC1)=O
Computed Properties
- Exact Mass: 188.08487243g/mol
- Monoisotopic Mass: 188.08487243g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 54.4Ų
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2005377-1g |
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid |
2228448-41-5 | 1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-2005377-5g |
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid |
2228448-41-5 | 5g |
$3355.0 | 2023-09-16 | ||
| Enamine | EN300-2005377-10g |
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid |
2228448-41-5 | 10g |
$4974.0 | 2023-09-16 | ||
| Enamine | EN300-2005377-0.05g |
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid |
2228448-41-5 | 0.05g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-2005377-0.1g |
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid |
2228448-41-5 | 0.1g |
$1019.0 | 2023-09-16 | ||
| Enamine | EN300-2005377-0.25g |
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid |
2228448-41-5 | 0.25g |
$1065.0 | 2023-09-16 | ||
| Enamine | EN300-2005377-0.5g |
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid |
2228448-41-5 | 0.5g |
$1111.0 | 2023-09-16 | ||
| Enamine | EN300-2005377-1.0g |
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid |
2228448-41-5 | 1g |
$1157.0 | 2023-05-23 | ||
| Enamine | EN300-2005377-2.5g |
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid |
2228448-41-5 | 2.5g |
$2268.0 | 2023-09-16 | ||
| Enamine | EN300-2005377-5.0g |
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid |
2228448-41-5 | 5g |
$3355.0 | 2023-05-23 |
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid
Introduction to 1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid (CAS No: 2228448-41-5)
1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid, identified by the CAS number 2228448-41-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclohexane derivatives, characterized by its unique structural motif and functional groups, which contribute to its distinct chemical properties and potential biological activities. The presence of a fluoroethyl group and a ketone functionality at the 4-position of the cyclohexane ring imparts specific reactivity and interaction profiles, making it a valuable scaffold for drug discovery and development.
The structural features of 1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid make it an intriguing candidate for further exploration in medicinal chemistry. The fluoroethyl group, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the pharmacokinetic properties of drug candidates. Additionally, the ketone moiety provides a site for further functionalization, allowing chemists to design derivatives with tailored biological activities. These characteristics have positioned this compound as a promising intermediate in the synthesis of novel therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that can modulate neurological and inflammatory pathways. The cyclohexane scaffold, particularly when functionalized with fluorinated alkyl groups, has shown promise in this regard. Studies have indicated that compounds containing fluoroethyl groups can exhibit enhanced binding affinity to certain biological targets, leading to improved efficacy and reduced side effects. The 1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid structure aligns well with these requirements, making it a compelling candidate for further investigation.
One of the most exciting aspects of 1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid is its potential application in the treatment of neurological disorders. Recent research has demonstrated that fluorinated cyclohexanones can interact with specific enzymes and receptors involved in neurodegenerative diseases. For instance, studies have suggested that such compounds may inhibit the activity of enzymes like acetylcholinesterase, which is implicated in conditions such as Alzheimer's disease. The unique structural features of 1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid make it a suitable candidate for developing novel inhibitors with improved pharmacological profiles.
Moreover, the compound's potential role in anti-inflammatory applications cannot be overstated. Inflammation is a key factor in numerous diseases, including autoimmune disorders and chronic inflammatory conditions. The fluoroethyl group has been shown to enhance the anti-inflammatory properties of certain molecules by modulating signaling pathways associated with inflammation. By incorporating this moiety into 1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid, researchers aim to develop new therapeutic agents that can effectively target inflammatory processes without causing significant side effects.
The synthesis of 1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The introduction of the fluoroethyl group requires precise control over reaction conditions to ensure high yield and purity. Additionally, the presence of the ketone functionality necessitates careful consideration during functionalization to avoid unwanted side reactions. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis.
In conclusion, 1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid (CAS No: 2228448-41-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for drug discovery and development. As research continues to uncover new applications for this molecule, it is likely that 1-(2-fluoroethyl)-4-oxocyclohexane-1-carboxylic acid will play an increasingly important role in the development of novel therapeutic agents targeting neurological and inflammatory diseases.
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